

# Hexanedioic acid dicyclohexyl ester properties

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## Compound Focus: Dicyclohexyl adipate

CAS No.: 849-99-0

Cat. No.: S517275

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## Chemical Identity and Properties

Hexanedioic acid, dicyclohexyl ester is more commonly known as **Dicyclohexyl adipate** [1]. It is a diester compound with the following core identifiers:

Property	Value
CAS Registry Number	849-99-0 [2] [1] [3]
Molecular Formula	C <sub>18</sub> H <sub>30</sub> O <sub>4</sub> [1] [3]
Molecular Weight	310.4284 g/mol [1] [3]
Other Names	Adipic acid, dicyclohexyl ester; Dicyclohexyl hexanedioate [1]

## Quantitative Physicochemical Data

The tables below summarize key physical and thermodynamic properties compiled from the National Institute of Standards and Technology (NIST) and other calculated data sources [2] [3].

**Table 1: Phase Change and Thermal Properties**

Property	Value	Unit	Source / Note
Melting Point ( $T_{\text{fus}}$ )	$308.5 \pm 1.0$	K (approx. 35.4 °C)	NIST (White and Bishop, 1940) [2] [3]
Boiling Point ( $T_{\text{boil}}$ )	802.92	K (approx. 529.8 °C)	Joback Calculated Property [2]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	$106.30 \pm 1.50$	kJ/mol	NIST [2] [3]
Enthalpy of Fusion ( $\Delta_{\text{fus}}H^\circ$ )	31.62	kJ/mol	Joback Calculated Property [2]
Critical Temperature ( $T_c$ )	1020.34	K	Joback Calculated Property [2]

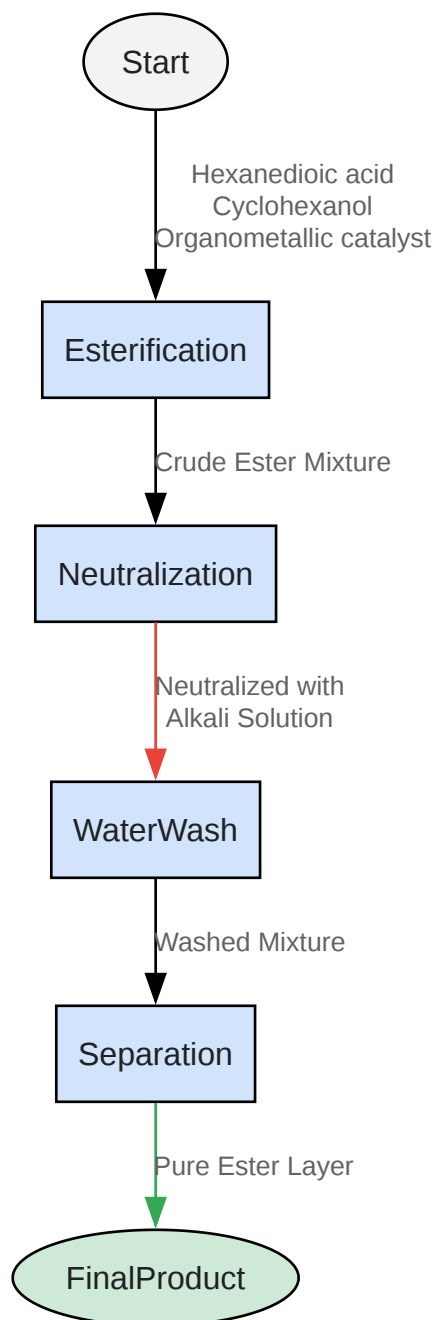
Table 2: Other Thermodynamic and Physical Properties

Property	Value	Unit	Source
Standard Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ )	-795.81	kJ/mol	Joback Calculated Property [2]
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	-318.26	kJ/mol	Joback Calculated Property [2]
Critical Pressure ( $P_c$ )	1674.16	kPa	Joback Calculated Property [2]
Critical Volume ( $V_c$ )	0.958	m <sup>3</sup> /kmol	Joback Calculated Property [2]

## Experimental Synthesis and Purification

While a specific protocol for **Dicyclohexyl adipate** was not found, a general patent for purifying esters outlines a relevant methodology that can be adapted [4]. The process involves neutralizing the catalytic metal residues after esterification, which is a critical step in achieving high-purity product.

The workflow for this purification method can be summarized as follows:



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*Diagram 1: Workflow for ester synthesis and purification via neutralization.*

#### Key Steps from the Protocol [4]:

- **Esterification Reaction:** The dicarboxylic acid (e.g., adipic acid) is reacted with an alcohol (e.g., cyclohexanol) in the presence of an organometallic catalyst like titanium(IV) isopropoxide.

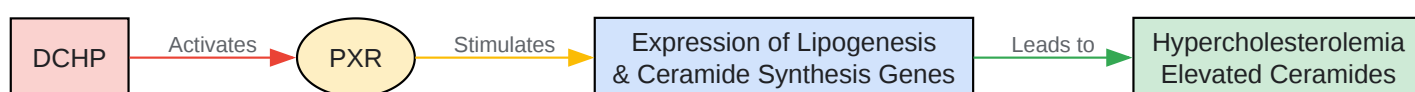
- **Neutralization:** After the reaction, the mixture is treated with an aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide, NaOH) or carbonate (e.g., sodium carbonate). This step is crucial for hydrolyzing and neutralizing the dissolved metal catalyst.
- **Washing & Separation:** The mixture is washed with water, often with the addition of a co-solvent like ethanol to improve phase separation. The metal hydroxides formed during neutralization precipitate out.
- **Filtration and Recovery:** The precipitate is removed by filtration, and the purified ester is recovered from the organic layer.

## Pharmacological and Safety Considerations

A significant consideration for drug development professionals is the potential biological activity of compound analogs. A 2021 study investigated the effects of **Dicyclohexyl phthalate (DCHP)**, a structurally related plasticizer, which was identified as a potent and selective agonist of the Pregnane X Receptor (PXR) [5].

The study, using in vitro assays and transgenic mouse models, found that DCHP activation of intestinal PXR led to **hypercholesterolemia** and increased circulating levels of **ceramides**, which are known predictors of cardiovascular disease risk [5]. This highlights the importance of screening related compounds for nuclear receptor activity during drug development.

The relationship between this finding and the compound of interest can be visualized as a logical pathway:



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*Diagram 2: Proposed signaling pathway for a structural analog, DCHP.*

## Information Gaps and Further Research

Based on the current search results, the following information is lacking and would be crucial for a comprehensive technical guide:

- **Detailed Experimental Protocols:** Specific step-by-step procedures for the synthesis and characterization of **Dicyclohexyl adipate** itself.
- **Solubility Data:** Experimental solubility in various organic solvents and water.
- **Spectroscopic Data:** NMR, IR, and Mass Spectra for identification and purity confirmation.
- **Toxicological Profile:** Direct studies on the cytotoxicity, genotoxicity, or ADME properties of **Dicyclohexyl adipate**.

To acquire this information, I suggest:

- **Consulting Specialized Databases:** Search platforms like SciFinder or Reaxys, which are tailored for chemical literature and properties.
- **Retrieving Full-Text Articles:** Obtain the original articles referenced in the NIST WebBook (e.g., White and Bishop, 1940; Lipp, Krasnykh et al., 2008) for detailed experimental conditions [3].

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## References

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